molecular formula C8H8NNaO4S B13112612 Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate

Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate

Cat. No.: B13112612
M. Wt: 237.21 g/mol
InChI Key: TWNPSSKWZUXXSU-UHFFFAOYSA-M
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Description

Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate: is a chemical compound with the molecular formula C8H8NNaO4S. It is a sodium salt derivative of pyridine-2-sulfinate, featuring an ethoxycarbonyl group at the 5-position of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate typically involves the sulfonation of 5-(ethoxycarbonyl)pyridine. This can be achieved through the reaction of 5-(ethoxycarbonyl)pyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization or precipitation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization and dried to obtain the final compound in a stable form .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. The sulfinate group can act as a nucleophile or an electrophile, depending on the reaction conditions. This versatility allows the compound to interact with different molecular targets and pathways, leading to the formation of various products .

Comparison with Similar Compounds

Uniqueness: Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various chemical and industrial applications .

Properties

Molecular Formula

C8H8NNaO4S

Molecular Weight

237.21 g/mol

IUPAC Name

sodium;5-ethoxycarbonylpyridine-2-sulfinate

InChI

InChI=1S/C8H9NO4S.Na/c1-2-13-8(10)6-3-4-7(9-5-6)14(11)12;/h3-5H,2H2,1H3,(H,11,12);/q;+1/p-1

InChI Key

TWNPSSKWZUXXSU-UHFFFAOYSA-M

Canonical SMILES

CCOC(=O)C1=CN=C(C=C1)S(=O)[O-].[Na+]

Origin of Product

United States

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